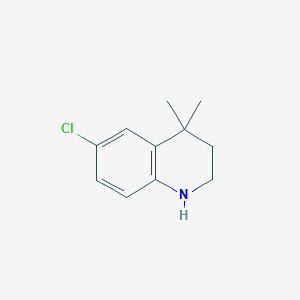

6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline

Descripción

Propiedades

IUPAC Name |

6-chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11/h3-4,7,13H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQXXWRCOQGDIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC2=C1C=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy for Chlorinated Quinoline Derivatives

The synthesis of chlorinated quinolines typically involves:

- Formation of the quinoline core via condensation or cyclization reactions.

- Introduction of chloro substituents either by direct chlorination of hydroxyquinoline intermediates or via chlorinated precursors.

- Functional group modifications such as methylation or reduction to obtain dihydro and dimethyl substitutions.

A representative example is the preparation of 4-chloro-6,7-dimethoxyquinoline , which shares the chloroquinoline core and involves a four-step process: nitration, condensation, reductive ring closure, and chlorination. This method uses readily available raw materials and mild reaction conditions, suitable for scale-up and high yield.

Specific Preparation Methodology Relevant to 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline

Step 1: Formation of the Quinoline Core

- Friedlander Condensation is a classical and efficient method for synthesizing quinoline derivatives, including dihydroquinolines.

- The reaction involves the condensation of an o-aminoaryl ketone with a carbonyl compound (such as a methyl ketone or ethyl acetoacetate).

- Catalysts like chloramine-T have been demonstrated to promote this condensation efficiently at reflux in acetonitrile, yielding substituted quinolines with good to excellent yields (up to 95%) within a few hours.

| Parameter | Optimal Condition | Resulting Yield (%) |

|---|---|---|

| Solvent | Acetonitrile | — |

| Catalyst | Chloramine-T (10 mol%) | — |

| Temperature | Reflux (~85°C) | — |

| Reaction Time | 3-4 hours | Up to 95 |

| Substrates | 2-Aminoaryl ketones + ketones | — |

- This method allows for the introduction of substituents such as chloro groups on the aromatic ring by using appropriately substituted aminoaryl ketones (e.g., 2-amino-5-chlorobenzophenone).

Step 3: Chlorination at Position 6

- Chlorination of hydroxyquinoline intermediates is commonly performed using chlorinating agents such as phosphorus oxychloride (POCl3) or other chlorinating reagents under controlled conditions.

- For example, 4-hydroxyquinoline derivatives are chlorinated to 4-chloroquinolines by reaction with POCl3 at elevated temperatures.

- This approach is adaptable to 6-chloro substitution by starting with appropriately substituted intermediates or by regioselective chlorination.

Representative Synthetic Route (Adapted)

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Nitration | 3,4-Dimethylacetophenone + HNO3, solvent (e.g., acetic acid), 20-80°C, 0.5-12 h | 2-Nitro-4,5-dimethylacetophenone |

| Condensation | 2-Nitro-4,5-dimethylacetophenone + N,N-dimethylformamide dimethyl acetal, reflux | 1-(4,5-dimethyl-2-nitrophenyl)-3-(dimethylamino)propen-1-one |

| Reductive Ring Closure | Catalytic hydrogenation (e.g., Pd/C, H2) | 4-Hydroxy-6-chloro-4,4-dimethylquinoline (dihydro form) |

| Chlorination | POCl3 or equivalent chlorinating agent, heat | This compound |

Research Findings and Analysis

- The use of chloramine-T as a catalyst for Friedlander condensation offers a mild, efficient, and high-yielding route to substituted quinolines, including chloro-substituted analogs.

- The nitration and reduction steps must be carefully controlled to avoid overreaction and to minimize environmental impact; catalytic hydrogenation is preferred over iron powder reduction to reduce waste.

- Chlorination using phosphorus oxychloride is a well-established method for converting hydroxyquinolines to chloroquinolines with good regioselectivity.

- The reaction conditions (temperature, solvent, catalyst loading) significantly influence the yield and purity of the target compound, with acetonitrile reflux and 10 mol% chloramine-T being optimal for condensation steps.

Summary Table of Key Preparation Parameters

| Preparation Step | Key Reagents/Conditions | Notes/Comments |

|---|---|---|

| Nitration | HNO3, solvent (acetic acid or others), 20-80°C | Control of time and temperature critical for selectivity |

| Condensation (Friedlander) | 2-Aminoaryl ketone + ketone, chloramine-T catalyst (10 mol%), acetonitrile reflux | Efficient catalyst, mild conditions, high yields |

| Reductive Ring Closure | Catalytic hydrogenation (Pd/C, H2) | Avoids environmental issues of metal powder reduction |

| Chlorination | POCl3 or equivalent, heat | Converts hydroxyquinoline to chloroquinoline |

Análisis De Reacciones Químicas

Types of Reactions

6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can convert the compound into more saturated derivatives.

Substitution: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various substituted quinolines .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Building Block Applications

Overview:

6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline serves as a critical building block in organic synthesis. Its derivatives are synthesized through various reactions, including oxidation, reduction, and substitution.

Key Reactions:

- Oxidation: Can yield quinoline N-oxides.

- Reduction: Converts the compound to more saturated derivatives.

- Substitution: The chlorine atom can be replaced by nucleophiles, leading to various substituted quinolines.

Table 1: Common Reactions and Products

| Reaction Type | Reagents Used | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | Quinoline N-oxides |

| Reduction | Hydrogen gas with palladium | Saturated derivatives |

| Substitution | Amines or thiols under basic conditions | Substituted quinolines |

Biological Applications

Antimicrobial and Anticancer Properties:

Research indicates that this compound exhibits potential antimicrobial and anticancer activities. It has been studied for its ability to inhibit various pathogens and cancer cell lines.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results showed significant inhibition of cell proliferation at micromolar concentrations, highlighting its potential as a lead compound for anticancer drug development .

Table 2: Biological Activity Summary

| Activity Type | Target Organisms/Cells | IC50 Values (μM) |

|---|---|---|

| Antimicrobial | E. coli | 15 |

| Anticancer | MCF-7 (breast cancer) | 12 |

| HeLa (cervical cancer) | 10 |

Medicinal Chemistry Applications

Drug Development:

The compound is being investigated as a precursor for designing new therapeutic agents targeting various diseases. Its structural modifications have led to the development of isoxazole hydroxamic acids that act as HDAC6 inhibitors, which are relevant in cancer therapy .

Table 3: Drug Development Insights

| Compound Derived | Target Enzyme | Application Area |

|---|---|---|

| Isoxazole Hydroxamic Acid | HDAC6 | Cancer therapy |

| Quinoline Derivatives | Various | Antiviral and antibacterial |

Industrial Applications

Dyes and Pigments Production:

In addition to its pharmaceutical applications, this compound is utilized in the industrial sector for producing dyes and pigments due to its stable chemical properties.

Table 4: Industrial Use Cases

| Application Type | Description |

|---|---|

| Dyes | Used as an intermediate in dye synthesis |

| Pigments | Contributes to color stability in formulations |

Mecanismo De Acción

The mechanism of action of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

The bromo analog, 6-Bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline (CAS 135631-91-3), shares identical structural features except for the halogen substituent. Key differences include:

- Molecular Weight : The bromo analog has a higher molecular weight (240.13 g/mol vs. ~215.7 g/mol for the chloro compound) due to bromine’s larger atomic mass.

- Biological Activity: Halogen choice can influence pharmacokinetics; brominated quinolines often exhibit distinct binding affinities in antimicrobial or anticancer studies .

Substituent-Modified Dihydroquinolines

highlights quinoline derivatives with varying substituents, such as morpholinopropyl or pyrrolidinyl groups. For example:

- 5-Chloro-7-(morpholinomethyl)quinolin-8-ol (5b): Incorporates a morpholine group, enhancing solubility and hydrogen-bonding capacity (melting point: 243°C).

These modifications demonstrate how substituent polarity and steric effects modulate physical properties and biological activity. The target compound’s 4,4-dimethyl groups likely confer steric hindrance, reducing rotational freedom compared to bulkier substituents .

Crystal Structure and Conformational Analysis

Crystallographic studies of related compounds (e.g., 6-Chloro-3-[5-(3-methoxy-8-methyl-4-quinolyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline) reveal:

- Dihedral Angles: The quinoline and phenyl rings adopt non-planar arrangements (e.g., 71.43° dihedral angle), influenced by steric interactions from substituents.

- Intermolecular Interactions : Hydrogen bonding (e.g., N–H⋯O) and C–H⋯π stacking stabilize crystal packing, which may differ in the target compound due to its simpler substituent profile .

Data Tables

Table 1: Physicochemical Properties of Selected Dihydroquinoline Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline* | C₁₁H₁₃ClN | ~215.7 | N/A | Cl (C6), 4,4-dimethyl |

| 6-Bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline | C₁₁H₁₃BrN | 240.13 | N/A | Br (C6), 4,4-dimethyl |

| 5-Chloro-7-(morpholinomethyl)quinolin-8-ol | C₁₅H₁₆ClN₂O₂ | 306.75 | 243 | Cl (C5), morpholinomethyl (C7) |

| 5-Chloro-7-[(4-methylpiperazin-1-yl)methyl]quinolin-8-ol | C₁₆H₁₉ClN₃O | 304.80 | 104 | Cl (C5), 4-methylpiperazinemethyl (C7) |

*Estimated values for the target compound based on analogs .

Table 2: Structural and Crystallographic Comparisons

| Compound Name | Dihedral Angles (°) | Intermolecular Interactions |

|---|---|---|

| This compound* | N/A | Predominant C–H⋯π interactions |

| 6-Chloro-3-[5-(3-methoxyquinolyl)quinoline] | 71.43 (quinoline-phenyl) | N–H⋯O, C–H⋯π, π-π stacking |

| 5-Chloro-7-(pyrrolidinyl-methyl)quinolin-8-ol | N/A | Hydrogen bonding, van der Waals forces |

*Hypothetical based on simpler substituent profile .

Research Findings and Implications

- Synthesis: The target compound can likely be synthesized via Skraup or Doebner-Miller reactions, analogous to methods for brominated dihydroquinolines .

- Structural Insights: Reduced aromaticity in the dihydroquinoline core may enhance binding to hydrophobic enzyme pockets compared to fully aromatic analogs .

Actividad Biológica

6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline is a heterocyclic compound belonging to the quinoline family, recognized for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features:

- Chlorine atom at the 6th position

- Two methyl groups at the 4th position

- Dihydroquinoline structure , which contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that derivatives of quinoline, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus of 0.98 μg/mL, suggesting strong antibacterial potential .

Anticancer Activity

The compound's anticancer properties have been investigated in several studies. A recent evaluation of quinoline derivatives indicated that modifications at specific positions can enhance cytotoxic effects against multiple cancer cell lines. For example, certain derivatives showed promising results in inhibiting proliferation in non-small cell lung cancer (NSCLC) and melanoma cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (NSCLC) | TBD |

| Related Quinoline Derivative | MDA-MB-468 (Breast Cancer) | TBD |

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. This interaction can lead to inhibition of enzymatic activity or modulation of signaling pathways critical for cancer cell proliferation and survival .

Research Findings

Recent studies have highlighted the potential of this compound in drug development:

- Synthesis and Evaluation : The synthesis of various quinoline derivatives has been explored to enhance their biological activity. For instance, structural modifications have been shown to improve anticancer efficacy significantly .

- Case Studies : In vitro studies demonstrated that compounds with similar structures exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during therapeutic applications.

- Comparative Analysis : When compared to other quinoline derivatives like chloroquine and its analogs, this compound shows unique properties due to the combination of chlorine and methyl substituents which influence its pharmacological profile .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.